
1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) is a useful research compound. Its molecular formula is C13H15F9N2O7 and its molecular weight is 482.256. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to interact with various receptors, including α-adrenoceptors .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to act as antagonists of α-adrenoceptors . As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological responses typically triggered by the receptors’ natural ligands.
Biochemical Pathways
The blockade of α-adrenoceptors can lead to various downstream effects, including the activation of catecholamine release, stimulation of the sympathetic nervous system, and induction of lipolysis and thermogenesis .
Result of Action
The antagonistic action on α-adrenoceptors can potentially lead to a reduction in body weight due to the activation of catecholamine release, sympathetic nervous system stimulation, and induction of lipolysis and thermogenesis .
生物活性
1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) is a chemical compound with the molecular formula C13H15F9N2O7 and a molecular weight of 482.256 g/mol. This compound is characterized by its piperazine moiety and three trifluoroacetic acid groups, which contribute to its unique biological properties and potential applications in medicinal chemistry.
The biological activity of 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) primarily stems from its interaction with various biological targets. Its structure allows it to act as an acetylcholinesterase inhibitor , which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission and potentially alleviating cognitive symptoms associated with these conditions.
Antimicrobial Properties
Research has indicated that compounds similar to 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) exhibit significant antimicrobial activity. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as trifluoromethyl groups, has been linked to enhanced antibacterial activity .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 32 µg/mL |
Compound B | E. coli | 64 µg/mL |
Compound C | N. meningitidis | 16 µg/mL |
Compound D | H. influenzae | 8 µg/mL |
Case Studies
Case Study 1: Antichlamydial Activity
A study investigated the antichlamydial activity of piperazine derivatives, including those structurally similar to 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid). The results indicated that certain derivatives exhibited moderate activity against Chlamydia, highlighting the potential for developing new therapeutic agents targeting this pathogen .
Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of piperazine-based compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and enhance neuronal survival, making them candidates for further development in treating neurodegenerative disorders .
Synthesis and Research Applications
The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one; tris(trifluoroacetic acid) can be achieved through various methods, including multicomponent reactions and cyclization techniques. These synthetic pathways are crucial for producing high-purity compounds suitable for biological testing.
Table 2: Synthetic Methods for Piperazine Derivatives
Method | Description |
---|---|
Ugi Reaction | A multicomponent reaction forming diverse products |
Cyclization with Sulfonium Salts | Involves cyclization of diamine derivatives |
Photocatalytic Synthesis | Utilizes light to drive chemical reactions |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-(Piperazin-1-yl)prop-2-en-1-one, and how is the tris(trifluoroacetic acid) salt formed?
- Methodological Answer : The compound is synthesized via a multi-step approach. A common method involves coupling piperazine with propenone derivatives using coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, followed by salt formation with trifluoroacetic acid (TFA) . Key steps include:
- Reaction Conditions : Room temperature, 12–24 hours under nitrogen.
- Purification : Column chromatography or TLC (thin-layer chromatography) with ethyl acetate/hexane gradients.
- Salt Formation : The free base is treated with excess TFA in dichloromethane, followed by rotary evaporation to yield the tris-TFA salt.
Characterization : Confirmed via 1H/13C NMR (e.g., δ 7.08 ppm for aromatic protons) and LC-MS for molecular weight validation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., piperazine protons at δ 2.5–3.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (LC-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 350.382) .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and F.
- TGA/DSC : Assesses thermal stability of the tris-TFA salt, which decomposes above 150°C .
Advanced Research Questions
Q. How are crystallographic data discrepancies resolved during structural determination of piperazine derivatives using SHELX?
- Methodological Answer : SHELXL is employed for refinement, but challenges arise from twinning, disorder, or weak diffraction. Strategies include:
- Dual Refinement : Testing both ordered and disordered models for piperazine rings.
- Hirshfeld Atom Refinement (HAR) : Improves accuracy for light atoms (e.g., hydrogen bonding in TFA counterions) .
- Validation Tools : Use of R-factor convergence (<5%) and CheckCIF to flag geometric anomalies .
Example: A study on 1-isopropyl-4-tosylpiperazinone used SHELX to resolve cation-anion interactions via hydrogen bonding (N–H⋯O distances: 2.8–3.0 Å) .
Q. What strategies mitigate instability of tris(trifluoroacetic acid) salts in aqueous or basic conditions?
- Methodological Answer : TFA salts are prone to hydrolysis under basic conditions. Mitigation approaches:
- pH Control : Maintain acidic conditions (pH <4) during storage.
- Lyophilization : Stabilize the salt in solid form, avoiding aqueous solvents .
- Alternative Counterions : Test non-hygroscopic salts (e.g., HCl) for comparative stability studies.
Note: TFA’s environmental persistence requires disposal via approved protocols for perfluorinated compounds .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
- Methodological Answer :
- Functional Group Modifications : Introduce substituents (e.g., methyl, methoxy) on the propenone moiety to assess impact on bioactivity .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with targets like kinases or GPCRs, leveraging the piperazine’s flexibility .
- Biological Assays : Test derivatives against cancer cell lines (e.g., IC50 values via MTT assay) to correlate substituent effects with potency .
属性
IUPAC Name |
1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.3C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;3*3-2(4,5)1(6)7/h2,8H,1,3-6H2;3*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEKDUSEKYXIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F9N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。